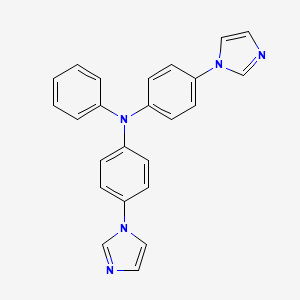
N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is a complex organic compound featuring multiple imidazole groups Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” typically involves multi-step organic reactions. One possible route could involve:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the imidazole ring to the phenyl group: This step might involve a nucleophilic aromatic substitution reaction where an imidazole derivative reacts with a halogenated benzene compound.
Coupling of the two imidazole-substituted phenyl groups: This could be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could potentially reduce any nitro groups present in the compound to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” could be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a building block for more complex biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity, due to the presence of imidazole rings which are known to interact with biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The imidazole rings could interact with metal ions or other functional groups in the target molecule, stabilizing the compound’s binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Another compound with a similar imidazole structure, known for its biological activity.
2-Phenylimidazole: A simpler imidazole derivative with applications in medicinal chemistry.
4,5-Diphenylimidazole: A compound with two phenyl groups attached to the imidazole ring, used in various chemical applications.
Uniqueness
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is unique due to the presence of multiple imidazole rings and phenyl groups, which could confer distinct chemical and biological properties compared to simpler imidazole derivatives. This structural complexity might enhance its binding affinity to biological targets or improve its material properties in industrial applications.
Eigenschaften
Molekularformel |
C24H19N5 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
4-imidazol-1-yl-N-(4-imidazol-1-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C24H19N5/c1-2-4-22(5-3-1)29(23-10-6-20(7-11-23)27-16-14-25-18-27)24-12-8-21(9-13-24)28-17-15-26-19-28/h1-19H |
InChI-Schlüssel |
SRABTHMVPIPWSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



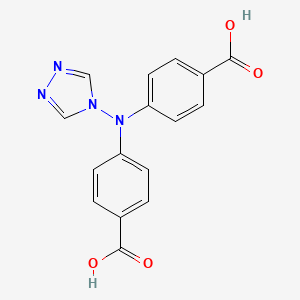





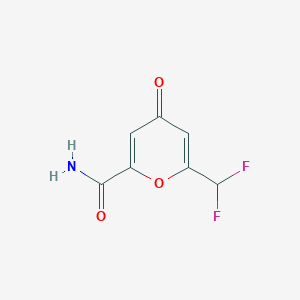
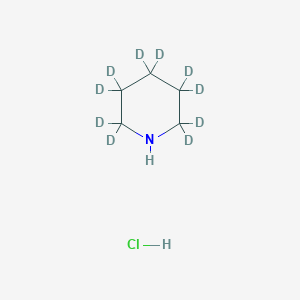
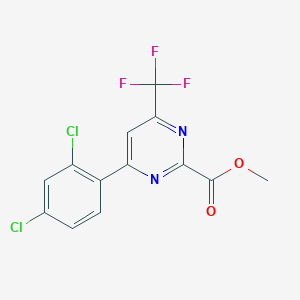
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
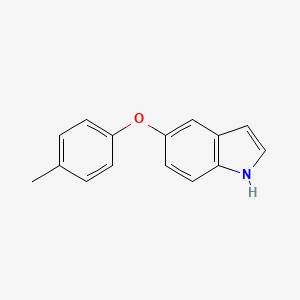

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
